4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide
Description
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Properties
IUPAC Name |
4-chloro-5-methyl-1H-pyrazole-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4O/c1-2-3(6)4(10-9-2)5(11)8-7/h7H2,1H3,(H,8,11)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANAXLWEZPYSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NN)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide: Molecular Structure, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, synthesis, and the broad spectrum of biological activities associated with the pyrazole carbohydrazide scaffold, offering field-proven insights into its potential as a versatile building block in medicinal chemistry.
Introduction: The Significance of the Pyrazole Carbohydrazide Scaffold
The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with a rich history of producing compounds with diverse pharmacological activities.[1][2] When functionalized with a carbohydrazide moiety, the resulting scaffold exhibits a remarkable range of biological effects, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[3] The carbohydrazide group is a key pharmacophore that can participate in various biological interactions, making these derivatives attractive candidates for drug discovery programs.[3] This guide focuses specifically on the 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide derivative, exploring its unique structural features and potential applications.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide is characterized by a central pyrazole ring substituted with a chlorine atom at the 4-position, a methyl group at the 3-position, and a carbohydrazide group at the 5-position. The presence of the chlorine atom, an electron-withdrawing group, is known to enhance the biological activity in many pyrazole derivatives.[4]
Caption: Molecular structure of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide.
Table 1: Physicochemical Properties of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide and its Precursor.
| Property | 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide (Predicted/Inferred) | 4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde (Experimental)[1] |
| Molecular Formula | C₅H₆ClN₃O | C₅H₅ClN₂O |
| Molecular Weight | 175.58 g/mol | 144.6 g/mol |
| Appearance | Likely a solid | Light yellow solid |
| Melting Point | Not available | Not available |
| Solubility | Expected to be soluble in polar organic solvents | Not available |
| CAS Number | Not assigned | 1050642-24-4 |
Synthesis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide
The synthesis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide can be achieved through a reliable and straightforward methodology starting from the corresponding aldehyde or ester precursor. The most common and effective method involves the reaction of a pyrazole-5-carboxylate ester with hydrazine hydrate.[2] Alternatively, the carbohydrazide can be formed from the corresponding pyrazole-4-carbaldehyde.[6]
Caption: General synthesis workflow for 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide.
Experimental Protocol:
This protocol is a generalized procedure based on the synthesis of similar pyrazole carbohydrazides and should be optimized for specific laboratory conditions.
Step 1: Preparation of the Reaction Mixture
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve one equivalent of ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate in a suitable solvent such as absolute ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).
Step 2: Reaction
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
Step 3: Isolation and Purification of the Product
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the pyrazole ester and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction mixture to provide the necessary activation energy.
-
Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate helps to drive the reaction to completion by Le Chatelier's principle.
-
Recrystallization: This is a standard and effective technique for purifying solid organic compounds, ensuring the removal of impurities and leading to a high-purity final product.
Potential Biological Activities and Therapeutic Applications
While specific biological studies on 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide are not extensively documented, the broader class of pyrazole carbohydrazide derivatives has demonstrated a wide array of promising therapeutic activities.
Anticancer Activity
Numerous studies have highlighted the potential of pyrazole carbohydrazide derivatives as anticancer agents.[2][7] These compounds have been shown to inhibit the growth of various cancer cell lines, and their mechanism of action is often attributed to the induction of apoptosis.[7] The presence of a methyl group on the pyrazole ring and the hydrazide group linked to the carbonyl function have been identified as potentially important for cytotoxic activity.[6][7]
Antimicrobial Activity
The pyrazole carbohydrazide scaffold is also a well-known pharmacophore for the development of antimicrobial agents.[3][8] Derivatives have shown activity against a range of bacteria and fungi. The chloro-substituted pyrazole derivatives, in particular, have been noted for their potent antimicrobial effects.[8]
Anti-inflammatory and Analgesic Activity
Pyrazole derivatives have a long history as anti-inflammatory and analgesic drugs.[3] The carbohydrazide moiety can further enhance this activity. Studies on various pyrazole carbohydrazide derivatives have demonstrated significant anti-inflammatory and analgesic properties, comparable to standard drugs like diclofenac.[3]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemmethod.com [chemmethod.com]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Monograph: Therapeutic Potential of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide Derivatives
Executive Summary
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Within this family, 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide has emerged as a critical pharmacophore. The presence of the chlorine atom at the C-4 position enhances lipophilicity and metabolic stability, while the carbohydrazide moiety at C-5 acts as a versatile hydrogen-bond donor/acceptor and a pivotal linker for Schiff base formation.
This technical guide analyzes the synthetic pathways, structure-activity relationships (SAR), and therapeutic applications of this specific derivative, focusing on its role as a precursor for potent anticancer (EGFR kinase inhibitors) and antimicrobial agents.
Chemical Architecture & Synthesis
The synthesis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide is a multi-step process involving cyclization, halogenation, and hydrazinolysis. The 1H-pyrazole tautomerism allows for the interchange of substituents at positions 3 and 5; however, for IUPAC consistency in this guide, we define the carboxyl/hydrazide group at position 5.
Synthetic Pathway Visualization
The following diagram outlines the standard synthetic route from ethyl acetoacetate to the target carbohydrazide.
Figure 1: Step-wise synthesis of the 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide scaffold.
Key Reaction Mechanisms
-
Knorr Pyrazole Synthesis: The initial formation of the pyrazole ring involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine.
-
Electrophilic Chlorination: The C-4 position of the pyrazole ring is electron-rich, making it susceptible to electrophilic attack. Sulfuryl chloride (
) or N-chlorosuccinimide (NCS) are preferred reagents to introduce the chlorine atom without disrupting the ester group. -
Nucleophilic Acyl Substitution: The final step involves the attack of hydrazine on the ester carbonyl, displacing ethanol to form the carbohydrazide.
Pharmacological Profiles[1][2][3][4][5]
Module A: Oncology (EGFR & Kinase Inhibition)
Derivatives of this scaffold have shown significant potency against non-small cell lung cancer (A549) and breast cancer (MCF-7) cell lines.
-
Mechanism: The pyrazole-carbohydrazide motif mimics the ATP-binding hinge region of kinases. The 4-chloro group fits into hydrophobic pockets within the enzyme active site (e.g., EGFR or VEGFR-2), while the hydrazide tail (often derivatized into a hydrazone) forms hydrogen bonds with residues like Asp855 or Met793.
-
Data Summary:
| Cell Line | Derivative Type | Target | IC50 Range (µM) | Ref |
| A549 (Lung) | Aryl-hydrazone | EGFR / Autophagy | 0.5 - 5.0 | [1] |
| MCF-7 (Breast) | Schiff Base | CDK2/Cyclin E | 2.1 - 8.4 | [2] |
| HepG2 (Liver) | Indole-hybrid | Apoptosis (Bax/Bcl-2) | 0.71 | [2] |
Module B: Antimicrobial Activity
The carbohydrazide moiety is frequently condensed with aldehydes to form Schiff bases, which exhibit broad-spectrum antimicrobial properties.
-
Mechanism: Inhibition of DNA gyrase (in bacteria) and sterol 14
-demethylase (CYP51) in fungi. The chlorine atom at C-4 is critical for penetrating the bacterial cell wall. -
Efficacy: High activity observed against S. aureus (MRSA strains) and C. albicans.
Structure-Activity Relationship (SAR) Analysis
Figure 2: SAR map highlighting the functional contribution of each position on the scaffold.
Experimental Protocols
Synthesis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide
Note: All reactions must be performed in a fume hood.
Step 1: Chlorination of Ethyl 3-methyl-1H-pyrazole-5-carboxylate
-
Dissolve ethyl 3-methyl-1H-pyrazole-5-carboxylate (10 mmol) in glacial acetic acid (20 mL).
-
Cool the solution to 0–5°C in an ice bath.
-
Add sulfuryl chloride (
) (12 mmol) dropwise over 30 minutes. -
Stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Pour mixture into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol.
Step 2: Hydrazinolysis
-
Dissolve the chlorinated ester (from Step 1) (5 mmol) in absolute ethanol (30 mL).
-
Add hydrazine hydrate (99%, 25 mmol) dropwise.
-
Reflux the mixture for 6–8 hours.
-
Cool to room temperature. The carbohydrazide will precipitate as a white/off-white solid.
-
Filter, wash with cold ethanol, and dry under vacuum.
Biological Assay: MTT Cytotoxicity Protocol
Objective: Determine IC50 against A549 cells.
-
Seeding: Seed A549 cells (
cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (0.1, 1, 10, 50, 100 µM). Keep DMSO concentration <0.1%.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % inhibition =
. Plot dose-response curve to determine IC50.
References
-
Synthesis and discovery of autophagy inducers for A549 and H460 lung cancer cells, novel 1-(2′-hydroxy-3′-aroxypropyl)-3-aryl-1H-pyrazole-5-carbohydrazide derivatives. Source: Bioorganic & Medicinal Chemistry Letters (2016).[6]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Source: Molecules (2022).
-
Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives. Source: Journal of Chemical and Pharmaceutical Research (2015).
-
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. Source: Russian Journal of Electrochemistry (2004).
-
Design, synthesis and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Source: European Journal of Medicinal Chemistry (2014).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. mdpi.com [mdpi.com]
4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide as a building block for heterocycles
The Halogenated Pyrazole Scaffold: Engineering Bioactive Heterocycles via 4-Chloro-3-methyl-1H-pyrazole-5-carbohydrazide
Executive Summary
This technical guide details the synthetic utility of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide (referred to herein as CMP-Hydrazide ). As a "privileged structure" in medicinal chemistry, this scaffold combines the lipophilic modulation of a C4-chlorine and C3-methyl group with the high reactivity of a C5-carbohydrazide tail. This guide provides validated protocols for transforming CMP-Hydrazide into three critical heterocyclic classes: 1,3,4-oxadiazoles , 1,2,4-triazoles , and functionalized Schiff bases , highlighting their application in antimicrobial and anticancer drug discovery.
Part 1: Structural Analysis & Reactivity Profile
The CMP-Hydrazide scaffold offers a unique trifecta of chemical features that maximize its value as a building block:
-
The 4-Chloro Handle: Unlike the unsubstituted analog, the C4-chlorine atom prevents metabolic oxidation at this position and increases overall lipophilicity (
), enhancing membrane permeability in biological systems. -
The 1H-NH Motif: The unsubstituted nitrogen (N1) allows for tautomeric equilibrium, influencing binding affinity in enzyme pockets (e.g., Xanthine Oxidase). It also serves as a site for further diversification (N-alkylation) after the primary heterocycle is constructed.
-
The Carbohydrazide Warhead (-CONHNH₂): This is the primary reaction center. It acts as a 1,3-binucleophile capable of condensation, cyclization, and acylation.
Part 2: Synthesis of the Core Building Block
Before generating libraries, the core hydrazide must be synthesized in high purity.
Step 1: Precursor Synthesis (Ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate)
-
Reagents: Ethyl acetoacetate, Sulfuryl chloride (
), Hydrazine hydrate. -
Mechanism: In-situ chlorination of the
-keto ester followed by Knorr pyrazole synthesis.
Step 2: Hydrazinolysis (The CMP-Hydrazide)
-
Protocol:
-
Dissolve 0.01 mol of ethyl 4-chloro-3-methyl-1H-pyrazole-5-carboxylate in 30 mL of absolute ethanol.
-
Add hydrazine hydrate (99%, 0.05 mol) dropwise. Excess hydrazine is critical to prevent dimer formation.
-
Reflux for 6–8 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1).
-
Cool to room temperature. The solid product precipitates.
-
Filter and wash with cold ethanol. Recrystallize from ethanol/water.
-
-
Yield Expectation: 75–85%.[1]
-
Checkpoint: IR Spectrum should show doublet peaks at 3200–3400 cm⁻¹ (
) and a carbonyl stretch at ~1650 cm⁻¹.[1][2]
Part 3: Divergent Synthesis Pathways
The following diagram illustrates the primary transformations available for CMP-Hydrazide.
Figure 1: Divergent synthetic pathways starting from the CMP-Hydrazide core.
Part 4: Detailed Technical Protocols
Pathway A: Synthesis of 1,3,4-Oxadiazole Derivatives
Target: 2-(4-chloro-3-methyl-1H-pyrazol-5-yl)-5-aryl-1,3,4-oxadiazole
This reaction utilizes Phosphorus Oxychloride (
Protocol:
-
Mix: In a round-bottom flask, combine CMP-Hydrazide (0.01 mol) and the substituted aromatic acid (0.01 mol).
-
Solvent/Catalyst: Add 15 mL of
. (Note: acts as both solvent and reagent). -
Reflux: Heat to reflux for 4–6 hours.
-
Quench: Cool the mixture and pour slowly onto crushed ice with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Neutralization: Adjust pH to ~7 using solid
or ammonia solution. -
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol.
Mechanistic Insight (Graphviz): The cyclization proceeds via an imidoyl chloride intermediate, which is susceptible to intramolecular nucleophilic attack by the hydrazide oxygen.
Figure 2: Mechanism of POCl3-mediated cyclodehydration.
Pathway B: Synthesis of 1,2,4-Triazole-3-thiols
Target: 5-(4-chloro-3-methyl-1H-pyrazol-5-yl)-4H-1,2,4-triazole-3-thiol
Triazoles are preferred when water solubility or hydrogen bonding capacity needs to be increased compared to oxadiazoles.
Protocol:
-
Salt Formation: Dissolve CMP-Hydrazide (0.01 mol) in ethanol (30 mL) containing KOH (0.015 mol). Add Carbon Disulfide (
, 0.02 mol) slowly. -
Stir: Stir at room temperature for 12 hours. The potassium dithiocarbazinate salt will precipitate.
-
Cyclization: Filter the salt, dissolve it in hydrazine hydrate (excess), and reflux for 4–6 hours.
-
Acidification: Cool and acidify with dilute HCl. The thiol (thione tautomer) will precipitate.
-
Purification: Recrystallize from ethanol.
Part 5: Therapeutic Potential (SAR)
The bioactivity of CMP-Hydrazide derivatives is heavily influenced by the substituent on the secondary heterocyclic ring.
| Heterocycle Type | Substituent (R) | Primary Bioactivity | Mechanism of Action |
| 1,3,4-Oxadiazole | 4-Nitro-phenyl | Antimicrobial | Disruption of bacterial cell wall synthesis |
| 1,3,4-Oxadiazole | 4-Methoxy-phenyl | Anticancer (A549) | Inhibition of EGFR kinase activity [1] |
| 1,2,4-Triazole | -SH (Thiol) | Anti-inflammatory | COX-2 inhibition (Thiol mimics carboxylate binding) |
| Hydrazone | 2,4-Dichloro-phenyl | Antifungal | Inhibition of sterol 14 |
Key SAR Finding: The 4-chloro group on the pyrazole core is essential. Removal of this chlorine (H-analog) typically results in a 2-fold to 5-fold decrease in antimicrobial potency, attributed to the loss of lipophilic interaction with microbial membranes [2].
References
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis, Characterization and Antimicrobial Potential of 1,3,4-Oxadiazole Derivatives. Source: National Institutes of Health (PMC) URL:[Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Source: MDPI (Molecules) URL:[Link]
-
Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide (Methodology Validation). Source: Royal Society of Chemistry (J. Chem. Res.)[4] URL:[Link]
Sources
- 1. Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of Carbon Disulfide with Cyanoacetic Acid Hydrazide: Novel Synthesis of Thiazole and Thiazolo[4,5-c]pyrazole - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Reaction conditions for condensing 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide with aldehydes
Introduction: The Significance of Pyrazole-Hydrazones in Medicinal Chemistry
The condensation of carbohydrazides with aldehydes to form hydrazones represents a cornerstone reaction in the synthesis of novel therapeutic agents. The resulting N-acylhydrazone linkage is a critical pharmacophore found in a wide array of biologically active molecules. Pyrazole derivatives, in particular, are a privileged scaffold in drug discovery, known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The combination of the pyrazole nucleus with the hydrazone moiety often leads to synergistic effects, resulting in compounds with enhanced biological potential.
This application note provides a comprehensive guide to the reaction conditions for the condensation of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide with various aldehydes. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and offer insights into the optimization of reaction conditions to achieve high yields and purity.
Understanding the Reaction Mechanism: Acid-Catalyzed Nucleophilic Addition-Elimination
The formation of a hydrazone from a carbohydrazide and an aldehyde proceeds via a two-step nucleophilic addition-elimination mechanism, which is typically acid-catalyzed.
-
Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the carbonyl oxygen of the aldehyde is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by the Hydrazide: The terminal nitrogen atom of the carbohydrazide, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the protonated aldehyde. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the nitrogen of the hydrazide to the oxygen atom of the former carbonyl group, forming a more stable intermediate.
-
Dehydration: The hydroxyl group in the intermediate is a poor leaving group. However, under acidic conditions, it can be protonated to form a good leaving group, water. The elimination of a water molecule and a proton leads to the formation of the stable carbon-nitrogen double bond (C=N) characteristic of the hydrazone.
This acid-catalyzed pathway ensures a more efficient reaction compared to uncatalyzed conditions.
Experimental Protocols
General Protocol for the Synthesis of N'-[(Substituted-benzylidene)]-4-chloro-3-methyl-1H-pyrazole-5-carbohydrazides
This general protocol outlines the standard procedure for the condensation of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide with a variety of aromatic and aliphatic aldehydes.
Materials:
-
4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, salicylaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1 equivalent of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide in a suitable volume of absolute ethanol or methanol (approximately 10-20 mL per gram of carbohydrazide).
-
Addition of Aldehyde: To this stirring solution, add an equimolar amount (1 equivalent) of the desired substituted aldehyde.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reaction Conditions:
-
Room Temperature: For reactive aldehydes, the reaction may proceed to completion by stirring the mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reflux: For less reactive aldehydes or to increase the reaction rate, equip the flask with a reflux condenser and heat the mixture to reflux (the boiling point of the solvent) for a period of 2 to 6 hours.[1] Monitor the reaction progress by TLC.
-
-
Product Isolation:
-
Upon completion of the reaction (as indicated by the disappearance of starting materials on TLC), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water.[3] This will cause the solid hydrazone product to precipitate.
-
Stir the mixture for a few minutes to ensure complete precipitation.
-
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or water to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Characterization: Confirm the structure and purity of the synthesized hydrazone using standard analytical techniques such as melting point determination, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow for Hydrazone Synthesis
Caption: Experimental workflow for the synthesis of pyrazole-hydrazones.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the condensation of carbohydrazides with various aldehydes, based on analogous reactions reported in the literature. These conditions can be used as a starting point for the optimization of the synthesis of specific 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazone derivatives.
| Aldehyde Type | Solvent | Catalyst | Temperature | Time (h) | Typical Yield (%) |
| Aromatic (electron-neutral) | Ethanol | Acetic Acid | Reflux | 2-4 | 80-95 |
| Aromatic (electron-donating) | Ethanol | Acetic Acid | Reflux | 3-6 | 75-90 |
| Aromatic (electron-withdrawing) | Methanol | Acetic Acid | Reflux | 2-4 | 85-98 |
| Heteroaromatic | Ethanol | Acetic Acid | Reflux | 4-6 | 70-85 |
| Aliphatic | Methanol | Acetic Acid | Room Temp. | 1-3 | 80-95 |
Self-Validating Systems: Ensuring Purity and Structural Integrity
To ensure the trustworthiness of the synthesized compounds, a rigorous characterization process is essential.
-
Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the reaction. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progression. A single spot for the purified product suggests high purity.
-
Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline compound.
-
Spectroscopic Analysis:
-
FT-IR: The formation of the hydrazone can be confirmed by the appearance of a characteristic C=N stretching vibration (typically in the range of 1580-1620 cm⁻¹) and the disappearance of the aldehyde C-H stretch. The N-H and C=O stretching frequencies of the carbohydrazide moiety will also be present.[4]
-
¹H NMR: The proton NMR spectrum should show a characteristic singlet for the azomethine proton (-N=CH-) typically in the range of 8-9 ppm. The signals corresponding to the pyrazole ring and the aldehyde-derived moiety should also be present and correctly integrated.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the azomethine carbon and all other carbons in the molecule.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the desired product, confirming its successful synthesis.
-
Conclusion
The condensation of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide with aldehydes is a robust and versatile reaction for the synthesis of novel pyrazole-hydrazone derivatives with significant potential in drug discovery. The use of simple and readily available reagents, mild reaction conditions, and straightforward work-up procedures makes this an attractive method for generating libraries of compounds for biological screening. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of pyrazole-hydrazones for further investigation.
References
-
Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link]
-
Al-Omair, M. A., & Ali, A. A. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules, 20(8), 13628-13640. [Link]
-
Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Syntheses, 85, 111-120. [Link]
- US Patent No. US5047551A. (1991). Preparation of 4-chloropyrazoles.
-
Hydrazone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Nguyen, H. T. T., Le, T. H., Nguyen, T. T. T., Nguyen, H. T., Nguyen, T. T. H., Nguyen, T. T., ... & Le, T. H. (2019). Synthesis and Bioactivity of Hydrazide-Hydrazones with the 1-Adamantyl-Carbonyl Moiety. Molecules, 24(21), 3996. [Link]
-
Synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methylpyrimidine. (n.d.). Retrieved from [Link]
-
Kaushik, D., Khan, S. A., Chawla, G., & Kumar, S. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(9), 3943-3949. [Link]
-
Bernardino, A. M. R., Gomes, A. O., Charret, K. S., Freitas, A. C. C., Machado, G. M. C., Canto-Cavalheiro, M. M., ... & Amaral, V. F. (2006). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 317-324. [Link]
-
Gürsoy, A., & Karali, N. (2003). Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. Farmaco, 58(5), 433-438. [Link]
-
Kalluraya, B., & Rai, G. (2007). 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-1H-pyrazol-5(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569. [Link]
-
Synthesis and Characterization of Substituted Pyrazole Ligands for Nanojars. (n.d.). Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]
-
A green, four-component synthesis of pyrazolopyranopyrimidines catalyzed by meglumine in water. (2015). RSC Advances, 5(100), 82325-82331. [Link]
-
Davoodnia, A., Heravi, M. M., & Zare, A. (2015). An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions. Oriental Journal of Chemistry, 31(2), 1017-1022. [Link]
-
N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Smith, A. B., & Jones, C. D. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
Sources
Application Note: Microwave-Assisted Synthesis of Bio-active Heterocycles from 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide
Abstract
This guide provides detailed protocols for the rapid and efficient synthesis of novel heterocyclic compounds derived from 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide, a versatile building block in medicinal chemistry. By leveraging the power of Microwave-Assisted Organic Synthesis (MAOS), the described methods offer significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and adherence to green chemistry principles.[1][2][3] We present two robust protocols: the synthesis of pyrazole-Schiff base derivatives via condensation with aromatic aldehydes and the cyclization to form 2,5-disubstituted-1,3,4-oxadiazoles. These protocols are designed for researchers, chemists, and drug development professionals seeking to accelerate the creation of compound libraries for screening and lead optimization.
Introduction: The Power of Pyrazoles and Microwave Chemistry
The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[4][5][6][7][8] The starting material, 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide, is an ideal precursor for diversification. Its carbohydrazide functional group is a highly reactive nucleophilic center, serving as a gateway for constructing more complex heterocyclic systems like Schiff bases and 1,3,4-oxadiazoles.[4][9][10]
Conventional synthetic methods often require prolonged reaction times, high temperatures, and significant solvent volumes, creating bottlenecks in the drug discovery pipeline.[11][12] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[13][14][15] Unlike conventional heating which relies on slow conduction, microwave energy couples directly with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[3][16] This results in remarkable rate enhancements, often reducing reaction times from hours or days to mere minutes, while simultaneously improving product yields and purity.[1][14]
This document details two key applications of MAOS, demonstrating its utility in rapidly generating diverse pyrazole-based derivatives.
The MAOS Advantage: A Superior Heating Paradigm
The core advantage of MAOS lies in its unique heating mechanism. Microwave irradiation induces rapid rotation of polar molecules and oscillation of ions, generating heat internally and volumetrically.[3] This process, known as dipolar polarization and ionic conduction, is fundamentally more efficient than traditional surface-based heating.
Key Benefits of MAOS:
-
Accelerated Reactions: Dramatically reduces synthesis time from hours to minutes.[1][13][14]
-
Higher Yields & Purity: Minimized side reactions and thermal decomposition lead to cleaner products and better yields.[1][2]
-
Energy Efficiency: Energy is focused directly on the reactants and solvent, not the vessel, saving significant energy.[2][13]
-
Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high reproducibility.[17]
-
Green Chemistry: Often allows for the use of less solvent or greener solvents like ethanol and water.[2][3]
Protocol I: Synthesis of Pyrazole-Schiff Base Derivatives
The condensation of the carbohydrazide with various aromatic aldehydes produces N'-[(aryl)methylene]-4-chloro-3-methyl-1H-pyrazole-5-carbohydrazides, commonly known as Schiff bases. This reaction is a cornerstone of combinatorial chemistry, allowing for the introduction of diverse aromatic substituents. The reaction is often catalyzed by a few drops of acid and is exceptionally well-suited for microwave acceleration.[4][11][18]
Detailed Experimental Protocol
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide (1.0 mmol, 190.6 mg).
-
Reagent Addition: Add the desired substituted aromatic aldehyde (1.0 mmol) followed by 3 mL of absolute ethanol.
-
Catalyst: Add two drops of glacial acetic acid to the suspension.
-
Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap.
-
Microwave Irradiation: Place the vial into the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a constant temperature of 120 °C for 5 minutes . The instrument will automatically modulate the power to maintain the target temperature. An internal pressure of 4-6 bar is typically observed.[17]
-
Cooling & Isolation: After irradiation, cool the vial to below 50 °C using compressed air.
-
Work-up: Pour the reaction mixture into 20 mL of ice-cold water. The product will precipitate out of solution.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The resulting Schiff bases are typically of high purity (>95%) without the need for further column chromatography.
Representative Results
| Entry | Ar-CHO Substituent (Ar) | Temp (°C) | Time (min) | Power (Avg. W) | Yield (%) |
| 1 | 4-Methoxy-phenyl | 120 | 5 | ~50 | 94 |
| 2 | 4-Nitro-phenyl | 120 | 5 | ~65 | 91 |
| 3 | 4-Chloro-phenyl | 120 | 5 | ~60 | 95 |
| 4 | 2-Hydroxy-phenyl | 120 | 5 | ~55 | 92 |
Protocol II: Synthesis of Pyrazole-1,3,4-Oxadiazole Derivatives
The carbohydrazide can be readily converted into the biologically significant 1,3,4-oxadiazole ring system.[19][20][21] A common and efficient method involves reacting the carbohydrazide with an aromatic acid to form a diacylhydrazine intermediate, which is then subjected to microwave-assisted cyclodehydration using a reagent like phosphorus oxychloride (POCl₃).[22]
Detailed Experimental Protocol
-
Vessel Preparation: To a 10 mL microwave process vial with a stir bar, add 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide (1.0 mmol, 190.6 mg) and a substituted aromatic acid (1.0 mmol).
-
Step 1 - Intermediate Formation: Add 2 mL of phosphorus oxychloride (POCl₃) (Caution: Handle in a fume hood with appropriate personal protective equipment) .
-
Sealing: Securely seal the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate using a dynamic power method to a target temperature of 110 °C and hold for 10 minutes . Pressure will typically rise to 7-10 bar.
-
Cooling & Isolation: After the reaction, cool the vial to room temperature.
-
Work-up: Very carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and water. A vigorous reaction may occur. Stir the mixture for 30 minutes until the solid precipitates completely.
-
Neutralization: Neutralize the mixture to pH ~7 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Purification: Collect the solid product by vacuum filtration, wash extensively with water to remove any inorganic salts, and dry under vacuum.
Representative Results
| Entry | Ar-COOH Substituent (Ar) | Temp (°C) | Time (min) | Power (Avg. W) | Yield (%) |
| 1 | Phenyl | 110 | 10 | ~80 | 89 |
| 2 | 4-Methyl-phenyl | 110 | 10 | ~75 | 92 |
| 3 | 4-Bromo-phenyl | 110 | 10 | ~90 | 87 |
| 4 | 2-Furoyl | 110 | 10 | ~70 | 85 |
Conclusion
Microwave-assisted synthesis provides a powerful, reliable, and green platform for the rapid diversification of the 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide scaffold. The protocols outlined here for the synthesis of Schiff bases and 1,3,4-oxadiazoles demonstrate significant improvements in reaction speed and efficiency over classical methods. By adopting this technology, medicinal chemists and drug development professionals can accelerate the generation of novel compound libraries, ultimately shortening the timeline for the discovery of new therapeutic agents.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. doi: 10.1038/nrd1926.
- ANU Books Publisher & Distributor. (n.d.). Role of Microwave in Pharmaceutical Sciences.
- Advanced Journal of Chemistry, Section A. (2019, January 2). Importance of Microwave Heating in Organic Synthesis.
- Chacko, E. P., & Rao, G. K. (2007). Microwave Assisted Synthesis of Some New Schiff's Bases. Asian Journal of Chemistry, 19(4), 3274-3276.
- Kiss, N. Z. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. In Microwave-Assisted Synthesis of Heterocycles.
- ResearchGate. (2026, January 4). Microwaves in drug discovery and development: A Review.
- Beniwal, S., Jain, A., Sharma, N., & Fahmi, N. (2024, March 22).
- International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy.
- IOSR Journal. (2024, July 11). Microwave Assisted Synthesis Of Schiff Base Ligand In Bio Based Solvent And Their Transition Metal Complexes.
- PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- MDPI. (2023, November 17). Microwave-Assisted Synthesis of Unsymmetrical 5-Phenyl-1,3,4-oxadiazoles Containing Bis(carboxymethyl)amino Group.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (2025, December 13). Microwave Assisted Synthesis of Schiff Bases: A Green Approach | Request PDF.
- JOCPR. (n.d.). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.
- (2020, December 22).
- aarf.asia. (2016, February 15). Microwave-Assisted Synthesis of Schiff Bases and Evaluation of Their Antibacterial Activities.
- Allied Academies. (2012, August 10). Microwave Assisted one Pot Synthesis of Pharmaceutical Pyrazole Derivatives.
- PMC. (n.d.). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity.
- (2021, September 4). One-Pot Multi Component Microwave Assisted Synthesis of 4H-Pyrano [2, 3-c] Pyrazoles in Methanol and their Antibacterial Study.
- Scholars Research Library. (n.d.). Microwave assisted synthesis and pharmacological evaluation of some 1, 3, 4-oxadiazole derivatives.
- Khodadad, H., Hatamjafari, F., Pourshamsian, K., & Sadeghi, B. (2021). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Combinatorial Chemistry & High Throughput Screening, 24(5), 695-700. doi: 10.2174/1386207323666201019152206.
- (n.d.). Microwave Assisted Organic Synthesis.
- IDAAM Publications. (n.d.). Microwave assisted synthesis of some novel 1,3,4-oxadiazole analogues as potent anti-inflammatory agents.
- Meddocs Publishers. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives.
- PMC. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest.
- MDPI. (2010, May 17). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
- DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review.
- Asian Journal of Green Chemistry. (n.d.). A Review on Synthesis of Carbohydrazide Derivatives.
- ResearchGate. (2025, August 9). Synthesis, characterization and preliminary biological activity of some new pyrazole carbohydrazide derivatives.
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Cyclization methods for pyrazole-5-carbohydrazide intermediates
Application Note: Strategic Cyclization of Pyrazole-5-carbohydrazides
Abstract
Pyrazole-5-carbohydrazides are versatile "pivot" intermediates in heterocyclic synthesis.[1] Depending on the reaction conditions and the substitution pattern of the pyrazole ring (specifically at the N1 position), these precursors can be directed toward two distinct structural classes: fused tricyclic systems (such as pyrazolo[5,1-c][1,2,4]triazines) or pendant bis-heterocycles (such as 1,3,4-oxadiazolyl-pyrazoles). This guide details the mechanistic logic, reaction protocols, and critical decision points for controlling this divergence, providing a robust roadmap for medicinal chemists targeting kinase inhibitors and antiviral scaffolds.
Strategic Overview: The N1-Switch
The reactivity of pyrazole-5-carbohydrazide is governed by the "N1-Switch"—the presence or absence of a substituent on the pyrazole ring nitrogen.
-
Scenario A: Unsubstituted N1 (NH free). The ring nitrogen is nucleophilic and spatially accessible to the hydrazide side chain. Electrophiles can bridge these two centers, creating a fused ring system .
-
Scenario B: Substituted N1 (N-R). The ring nitrogen is blocked. Cyclization is confined to the hydrazide chain, resulting in a pendant 1,3,4-oxadiazole or 1,2,4-triazole .
Pathway Decision Tree
Figure 1: The N1-Switch determines the accessibility of fused versus pendant heterocyclic systems.
Mechanism & Causality
The POCl Dehydrative Cyclization (Pendant)
When targeting the pendant 1,3,4-oxadiazole, Phosphorus Oxychloride (POCl
-
Mechanism: The hydrazide oxygen attacks the POCl
, forming a phosphorylated intermediate (leaving group). The amide nitrogen then attacks the activated carbonyl (or imidoyl chloride formed from a co-reactant acid), leading to ring closure. -
Critical Control: Temperature control is vital. Below 60°C, the intermediate may stall at the chlorimine stage. Reflux (100°C+) is required to drive the elimination of the phosphate species and aromatize the oxadiazole ring [1].
The Orthoester Fusion (Fused)
For N1-unsubstituted pyrazoles, reaction with triethyl orthoformate (TEOF) creates a one-carbon bridge.
-
Mechanism: TEOF initially condenses with the terminal hydrazine nitrogen. The pyrazole N1, being in close proximity (5-position), attacks the resulting electrophilic methine carbon, expelling ethanol and closing the six-membered triazine ring.
-
Why it works: The geometry of the pyrazole-5-carbohydrazide holds the nucleophiles in a cis-like arrangement, entropically favoring cyclization over intermolecular polymerization.
Experimental Protocols
Protocol A: Synthesis of Pendant 1,3,4-Oxadiazoles (POCl Method)
Target: 2-Substituted-5-(pyrazol-5-yl)-1,3,4-oxadiazoles. Best for: Creating bioactive linkers when the pyrazole N1 is blocked.
Reagents:
-
Pyrazole-5-carbohydrazide (1.0 equiv)
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
Phosphorus Oxychloride (POCl
) (5–10 mL per gram of substrate) -
Safety: POCl
is corrosive and reacts violently with water. Use a scrubber.
Step-by-Step Procedure:
-
Charge: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl
), mix the pyrazole-5-carbohydrazide and the corresponding carboxylic acid. -
Activate: Carefully add POCl
. Note: The reaction is initially endothermic but becomes exothermic upon heating.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Reflux: Heat the mixture to reflux (approx. 105–110°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The starting hydrazide spot (low R
) should disappear. -
Quench (Critical Step): Cool the reaction mixture to room temperature. Pour the oily residue slowly onto crushed ice (approx. 10x volume) with vigorous stirring.
-
Why? This hydrolyzes excess POCl
. The product usually precipitates as a solid during this step.
-
-
Neutralization: Adjust pH to ~7–8 using solid NaHCO
or 10% NaOH solution. This ensures the free base of the oxadiazole is formed. -
Isolation: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.
Validation Criteria:
-
IR: Disappearance of hydrazide Carbonyl (1650–1680 cm
) and NH stretches. Appearance of C=N (1600–1620 cm ) and C-O-C (1000–1200 cm ). -
H NMR: Disappearance of the hydrazide -NHNH
protons (broad singlets at 9.0–10.0 and 4.0–5.0).
Protocol B: Synthesis of Fused Pyrazolo[5,1-c][1,2,4]triazines
Target: Pyrazolo[5,1-c][1,2,4]triazin-4(1H)-ones.[2] Best for: Scaffold hopping from purines or pyrazolopyrimidines.
Reagents:
-
Pyrazole-5-carbohydrazide (N1-unsubstituted) (1.0 equiv)
-
Triethyl Orthoformate (TEOF) (Excess, used as solvent/reagent)
-
Catalytic p-Toluenesulfonic acid (p-TSA) (0.1 equiv)
Step-by-Step Procedure:
-
Charge: Suspend the pyrazole-5-carbohydrazide in TEOF (10 mL/g). Add p-TSA.
-
Reflux: Heat to reflux (146°C) for 6–12 hours.
-
Optimization: A Dean-Stark trap can be used to remove the ethanol byproduct, driving the equilibrium forward.
-
-
Precipitation: Cool the mixture. The fused product often crystallizes directly from the cool TEOF.
-
Filtration: Filter the solid.
-
Purification: Wash with diethyl ether (to remove traces of TEOF) and recrystallize from DMF/Ethanol.
Troubleshooting:
-
Issue: Product is soluble in TEOF.
-
Solution: Evaporate TEOF under reduced pressure and triturate the residue with cold ethanol.
Protocol C: Synthesis of 1,3,4-Oxadiazole-2-thiones (CS Method)
Target: 5-(Pyrazol-5-yl)-1,3,4-oxadiazole-2-thione. Best for: Introducing a thiol handle for further functionalization (S-alkylation).
Reagents:
-
Pyrazole-5-carbohydrazide (1.0 equiv)
-
Carbon Disulfide (CS
) (2.0 equiv) -
Potassium Hydroxide (KOH) (1.5 equiv)
-
Ethanol (Solvent)[3]
Step-by-Step Procedure:
-
Salt Formation: Dissolve KOH in absolute ethanol. Add the hydrazide and stir for 30 min at Room Temp.
-
Addition: Add CS
dropwise. The solution typically turns yellow (formation of dithiocarbazate salt). -
Reflux: Heat to reflux for 8–12 hours. Evolution of H
S gas (rotten egg smell) indicates cyclization. Use a fume hood. -
Acidification: Concentrate the solvent. Dilute with water and acidify with dilute HCl (pH 2–3).
-
Isolation: The thione/thiol tautomer precipitates. Filter and wash with water.
Comparative Data & Selection Guide
| Feature | POCl | TEOF Method | CS |
| Product Type | Pendant 1,3,4-Oxadiazole | Fused Pyrazolo-Triazine | Pendant Oxadiazole-Thione |
| N1 Requirement | Tolerates R or H | Must be H | Tolerates R or H |
| Reaction Time | 4–6 Hours | 6–12 Hours | 8–12 Hours |
| Key Risk | Hydrolysis of POCl | Solubility of product | H |
| Atom Economy | Moderate (Phosphate waste) | High (Ethanol byproduct) | Moderate |
References
-
Regiocontrolled Synthesis of 1,3,4-Thiadiazoles/Oxadiazoles via POCl3 Cyclization. Source: Arabian Journal of Chemistry. URL:[Link]
-
Synthesis of Pyrazolo[5,1-c][1,2,4]triazines. Source: Beilstein Journal of Organic Chemistry. URL:[Link]
-
Synthesis and Reactions of Heterocyclic Carbohydrazides. Source: Molecules (PMC). URL:[Link]
-
Reaction of Pyrazole-3-carbohydrazide with CS2 and Hydrazine. Source: Acta Chimica Slovenica. URL:[Link]
-
Synthesis of 1,3,4-Oxadiazoles from Carbohydrazides. Source: World Scientific News. URL:[Link]
Sources
Application Note: Preparation of Transition Metal Complexes with Pyrazole Carbohydrazide Ligands
[1][2][3][4][5]
Abstract & Strategic Context
This guide details the synthesis and characterization of transition metal complexes derived from pyrazole-3-carbohydrazide scaffolds.[1] These ligands are privileged structures in medicinal chemistry due to their ability to act as tridentate pincer ligands (typically N-N-O donors), stabilizing metals in high oxidation states and facilitating bio-interaction.
Why this matters:
Transition metal complexes of pyrazole carbohydrazides exhibit potent antimicrobial , antitumor , and enzyme-inhibitory (e.g.,
Phase I: Ligand Architecture & Synthesis
The synthesis is a two-step modular process.[1] The "Platform" (carbohydrazide) is first synthesized, followed by the attachment of the "Warhead" (aldehyde/ketone) via condensation.
Protocol A: Synthesis of the Pyrazole Carbohydrazide Platform
Target: 5-methyl-1H-pyrazole-3-carbohydrazide (Precursor 1)[1][2]
Reagents:
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate (10 mmol)[1]
-
Hydrazine hydrate (80% or 99%, 20-25 mmol)[1]
-
Absolute Ethanol (30 mL)
Procedure:
-
Dissolution: Dissolve the ethyl ester starting material in absolute ethanol in a round-bottom flask.
-
Addition: Add hydrazine hydrate dropwise with constant stirring. Note: A 1:2.5 molar excess of hydrazine is used to drive the equilibrium forward and prevent dimer formation.[1]
-
Reflux: Reflux the mixture at 78–80 °C for 4–6 hours. Monitor via TLC (System: Methanol/Chloroform 1:9).[1]
-
Isolation: Cool the reaction mixture to room temperature. A white crystalline solid (the hydrazide) will precipitate.
-
Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol if necessary.
Protocol B: Schiff Base Condensation (Ligand Formation)
Target: (E)-N'-benzylidene-5-methyl-1H-pyrazole-3-carbohydrazide derivatives[1][5]
Mechanism: Acid-catalyzed nucleophilic addition-elimination.[1]
Reagents:
-
Precursor 1 (from Protocol A) (1 mmol)
-
Aromatic Aldehyde (e.g., 2-chlorobenzaldehyde, Salicylaldehyde) (1 mmol)[1]
-
Glacial Acetic Acid (3-5 drops)[1]
-
Ethanol or Methanol (20 mL)
Procedure:
-
Suspension: Suspend Precursor 1 in ethanol.
-
Activation: Add the aromatic aldehyde and catalytic acetic acid.
-
Reaction: Reflux for 2–4 hours. The mixture typically clears as the Schiff base forms, followed by precipitation of the product upon cooling.[1]
-
Work-up: Filter the precipitate, wash with hot ethanol (to remove unreacted aldehyde), and dry in a vacuum desiccator over CaCl
.
Phase II: Metallation Strategies
This is the critical differentiation point. The ligand can coordinate in the keto form (neutral) or enol form (anionic, via deprotonation).
Protocol C: General Complexation Workflow
Target: M(II) Complexes (Cu, Co, Ni, Zn)[1]
Reagents:
-
Schiff Base Ligand (1 mmol)[1]
-
Metal Salt (1 mmol for 1:1 complexes; 0.5 mmol for 1:2 complexes)[1]
-
Solvent: Methanol (HPLC Grade).[1]
Step-by-Step Methodology:
-
Ligand Solution: Dissolve 1 mmol of Ligand in 20 mL hot methanol.
-
Metal Addition: Add 1 mmol of metal salt dissolved in 10 mL methanol dropwise.
-
Color Change: Instantaneous color change indicates coordination (e.g., Green/Blue for Cu(II)).[1]
-
-
pH Adjustment (Critical Decision):
-
Reflux: Reflux for 3–5 hours.
-
Precipitation: Reduce volume by 50% on a rotary evaporator and cool to 4 °C overnight.
-
Filtration: Filter the colored complex, wash with cold methanol and diethyl ether, and dry under vacuum.
Experimental Logic Flow
The following diagram illustrates the decision-making process for synthesis and coordination modes.
Figure 1: Decision tree for ligand synthesis and metallation pathways, highlighting the critical role of counter-ions and pH in determining the final coordination geometry.
Structural Characterization & Validation
To ensure scientific integrity, the following spectral signatures must be verified.
Infrared (FT-IR) Diagnostics
The shift in vibrational frequencies confirms the coordination mode.[1]
| Functional Group | Ligand ( | Complex ( | Diagnostic Interpretation |
| Azomethine (C=N) | 1600–1620 | 1580–1600 | Red shift (~10–20 cm |
| Amide I (C=O) | 1650–1680 | Disappears | Indicates enolization and coordination via Oxygen (deprotonated).[1] |
| Amide I (C=O) | 1650–1680 | 1630–1640 | Indicates coordination via Oxygen in the keto form (neutral ligand). |
| N-H (Hydrazide) | 3200–3300 | Disappears | Confirms deprotonation of the amide nitrogen.[1] |
| M-N / M-O | N/A | 400–550 | New bands in Far-IR confirm metal-ligand bond formation.[1] |
1H NMR Validation (d6-DMSO)
-
Ligand: Look for the singlet at
11.0–12.0 ppm (NH) and 8.0–9.0 ppm (CH=N).[1] -
Complex (Diamagnetic, e.g., Zn, Pd):
-
Note: Paramagnetic complexes (Cu, Co) will result in broadened/silent NMR spectra; rely on ESR and Magnetic Susceptibility.
Electronic Spectra & Geometry
Biological Assay Preparation (Protocol)
When preparing these complexes for biological screening (e.g., antimicrobial or anticancer A549 cell lines), solubility is the primary challenge.
-
Stock Solution: Dissolve 1 mg of the metal complex in 1 mL of DMSO (Dimethyl Sulfoxide).
-
Validation: Ensure the solution is clear. If turbid, sonicate for 15 minutes.[1]
-
-
Dilution: Dilute with the culture medium (e.g., RPMI-1640) to working concentrations (e.g., 100
M to 0.1 M).-
Control: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.[1]
-
-
Stability Check: Measure UV-Vis absorbance at
and . A change in > 5 nm indicates complex dissociation (hydrolysis).[1]
References
-
Synthesis and structural characterization of pyrazine-2-carbohydrazone metal complexes. European Journal of Chemistry. (2022). Detailed protocols for carbohydrazone synthesis and spectroscopic data.
-
Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents. Heliyon. (2019).[1][4] Protocols for Cu(II) complexation and biological assay preparation.
-
Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes. RSC Advances. (2025).[1] Recent advancements in pyrazole-linked Schiff base crystallography.
-
Theoretical prediction and experimental study of 5-methyl-1H-pyrazole-3-carbohydrazide. ResearchGate. (2021).[1] Specifics on the 5-methyl precursor synthesis.
-
Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes. Asian Journal of Chemistry. (2000). Protocols for Group 10 metal complexation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide Schiff Bases
Status: Operational | Ticket ID: PYR-SCHIFF-001 Assigned Specialist: Senior Application Scientist[1]
Overview
Welcome to the technical support hub for pyrazole-based Schiff base synthesis. This guide addresses the purification and characterization of Schiff bases derived from 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide .
These molecules possess specific physicochemical traits due to the electron-withdrawing chlorine atom at position 4 and the amphoteric nature of the pyrazole ring. The presence of the chlorine atom increases lipophilicity and alters the acidity of the amide proton, often requiring modified purification protocols compared to non-halogenated analogues.
Module 1: The "Golden Standard" Purification (Recrystallization)
User Question: My crude product is a solid, but TLC shows small impurity spots. What is the best solvent system for recrystallization?
Technical Response: For 4-chloro-substituted pyrazole Schiff bases, standard ethanol recrystallization often fails because the chlorine atom reduces solubility in cold alcohols, leading to premature precipitation of impurities.[1] You require a binary solvent system .[2]
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Suitability | Mechanism |
| Ethanol / DMF | 9:1 to 4:1 | High (Best for polar derivatives) | DMF dissolves the pyrazole core; Ethanol forces precipitation upon cooling.[1] |
| Ethanol / Dioxane | 2:1 | Medium | Good for highly lipophilic aldehyde derivatives. |
| Glacial Acetic Acid | 100% | Specific | Only for highly insoluble compounds. Warning: Risk of hydrolysis if wet.[3] |
| Methanol / DCM | 1:3 | Low | Used only if the compound is heat-sensitive.[1] |
Protocol: The "Hot Filtration" Method
-
Dissolution: Suspend the crude solid in the minimum amount of DMF (or Dioxane) at 80°C.
-
Dilution: Add hot Ethanol dropwise until the solution becomes slightly turbid, then add just enough hot DMF to clear it again.
-
Filtration: While boiling hot, filter through a fluted filter paper (or a pre-heated glass funnel) to remove insoluble inorganic salts or polymerized by-products.
-
Crystallization: Allow the filtrate to cool to room temperature slowly (over 2-3 hours). Do not use an ice bath immediately; rapid cooling traps impurities.
-
Collection: Filter the crystals and wash with cold ethanol (not the mixed solvent) to remove residual DMF.
Module 2: Troubleshooting "Oiling Out" & Hydrolysis
User Question: Instead of crystals, my product separates as a sticky oil at the bottom of the flask. How do I fix this?
Technical Response: "Oiling out" occurs when the product's melting point is depressed by impurities or when the solvent system's polarity is mismatched.
The Trituration Rescue Protocol
-
Decant the supernatant solvent (which contains most impurities).
-
Add a non-polar solvent (e.g., Diethyl Ether or n-Hexane ) to the oily residue.
-
Scratch the side of the flask vigorously with a glass rod while chilling on ice.
-
Why this works: The mechanical energy and the non-polar environment force the oil to organize into a lattice structure, inducing solidification.
Visualizing the Decision Logic
The following diagram outlines the decision process for purification based on the physical state of your crude product.
Figure 1: Decision tree for selecting the appropriate purification pathway based on crude product physical state.[1]
Module 3: Advanced Separation (Chromatography)
User Question: Recrystallization failed. I need to run a column, but I heard silica gel can destroy Schiff bases. Is this true?
Technical Response: Yes. The imine bond (-N=CH-) is susceptible to acid-catalyzed hydrolysis, reverting to the aldehyde and hydrazide.[1] Standard silica gel is slightly acidic (pH ~5-6).[1]
Chromatography Guidelines
-
Stationary Phase: Use Neutral Alumina (Brockmann Grade II or III) instead of Silica Gel.
-
If you MUST use Silica: Pre-treat the silica slurry with 1% Triethylamine (Et3N) in the mobile phase to neutralize acidic sites.
-
Mobile Phase:
-
Start with Chloroform : Methanol (98:2) .
-
Avoid Acetone (it can react with residual amines).
-
Gradient: Increase polarity slowly. The 4-chloro derivative is less polar than the non-chlorinated analogue, so it will elute faster.
-
Module 4: Validation & Characterization (NMR)
User Question: How do I confirm my product is the Schiff base and not just unreacted hydrazide?
Technical Response:
Proton NMR (
Diagnostic Signals (DMSO-d
)
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Azomethine (-N=CH-) | 8.40 – 9.20 | Singlet | The "Truth" Peak. Confirms Schiff base formation.[1] |
| Amide (-CO-NH-) | 11.50 – 12.50 | Broad Singlet | Often shifts downfield compared to the precursor hydrazide.[1] |
| Pyrazole -CH | 2.20 – 2.50 | Singlet | Confirming the core structure (3-methyl).[1] |
| Hydrazide -NH | 4.0 – 6.0 | Broad | Must be ABSENT in pure product.[1] |
Important Note on Tautomerism: In solution, pyrazole derivatives can exist in tautomeric forms. However, the 4-chloro substitution locks the electronic environment significantly. If you see "doubling" of peaks, it may be due to E/Z isomerism around the imine bond, though the E-isomer is thermodynamically dominant.
References
-
Synthesis and General Protocols
-
Recrystallization Solvents
-
ResearchGate. (2019). What are solvents used in recrystallization of Schiff base?
-
-
Chromatographic Stability
-
University of Rochester. Troubleshooting Flash Column Chromatography (Silica Stability).
-
-
NMR Characterization
-
DergiPark. (2020). Preparation and Characterization of Some Schiff Base Compounds (Azomethine Shift Data).
-
-
Specific 4-Chloro/Methyl Derivatives
-
Letters in Applied NanoBioScience. (2025). Metal-Based Bio-Active Pyrazole Derivatives: Preparation and Spectral Studies.
-
Sources
Overcoming steric hindrance in 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide reactions
Ticket Subject: Overcoming steric and electronic hindrance in 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide reactions. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division. Status: Open for Resolution.
Executive Summary: The "Orthogonal Shielding" Problem
Welcome to the technical support hub for pyrazole functionalization. You are likely encountering low yields or incomplete conversions when reacting 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide .
The Root Cause: This molecule presents a unique "push-pull" interference pattern:
-
Steric Buttressing (The Wall): The 4-chloro substituent has a large Van der Waals radius (1.75 Å). It sits adjacent to the 5-carbohydrazide group, physically blocking the approach of bulky electrophiles (like substituted benzaldehydes).
-
Electronic Deactivation (The Drain): The chlorine atom exerts a strong inductive withdrawing effect (
). While this makes the carbonyl carbon more electrophilic, it significantly reduces the nucleophilicity of the terminal hydrazine nitrogen ( ).
This guide provides optimized protocols to bypass these barriers, moving beyond standard textbook conditions to high-energy, catalytically driven workflows.
Troubleshooting Module A: Schiff Base Condensation Fails
User Complaint: "I am refluxing the hydrazide with a substituted benzaldehyde in ethanol for 12 hours, but TLC shows mostly starting material."
Diagnosis
The 4-chloro group reduces the electron density on the terminal amine, making it a poor nucleophile. Standard ethanol reflux lacks the activation energy to overcome the steric repulsion between the 4-Cl and the incoming aldehyde.
Solution Protocol: Acid-Catalyzed Microwave Synthesis
We recommend switching from passive reflux to active protonation combined with microwave (MW) irradiation.
Optimized Protocol
-
Solvent System: Ethanol (Abs.)[1][2][3] + Glacial Acetic Acid (Catalyst).[2]
-
Why: Acetic acid protonates the aldehyde carbonyl, making it hyper-electrophilic to compensate for the hydrazide's weak nucleophilicity.
-
-
Stoichiometry: 1.0 eq Hydrazide : 1.1 eq Aldehyde : 3-5 drops Glacial AcOH.
-
Energy Source: Microwave Irradiation (Dedicated Reactor).
-
Settings: 300 W,
, 2–10 minutes.
-
Comparative Performance Data:
| Parameter | Conventional Reflux | Microwave Assisted (Recommended) |
| Reaction Time | 8 – 12 Hours | 4 – 10 Minutes |
| Catalyst | None / Trace Acid | Glacial Acetic Acid (Essential) |
| Typical Yield | 45 – 60% | 85 – 94% |
| Purity (Raw) | Moderate (requires recrystallization) | High (often simple filtration) |
Critical Checkpoint: If the aldehyde is a liquid, add it last to the solvent mixture to prevent localized concentration spikes.
Troubleshooting Module B: 1,3,4-Oxadiazole Cyclization Issues
User Complaint: "I cannot get the hydrazone to cyclize into the oxadiazole ring. I'm seeing charring with
Diagnosis
Cyclization requires the hydrazide to adopt a specific conformation. The 4-Cl group creates steric strain in the transition state. Prolonged heating in
Solution Protocol: Oxidative Cyclization ( )
Avoid the harsh thermal conditions of
Optimized Protocol (Transition-Metal Free)
-
Reagents: Suspend the Schiff base (hydrazone) in DMSO (Dimethyl Sulfoxide).
-
Additives: Add
(3.0 eq) and Molecular Iodine ( , 1.1 eq). -
Conditions: Stir at
for 2–4 hours. -
Workup: Pour into crushed ice containing 5% Sodium Thiosulfate (to quench excess Iodine).
Mechanism of Action:
The hypoiodite intermediate allows for an intramolecular nucleophilic attack that is less sensitive to the steric bulk of the 4-Cl group compared to the dehydration mechanism required by
Visualizing the Workflow
The following diagram illustrates the decision logic for optimizing your reaction conditions based on the specific failure point.
Caption: Decision tree for selecting reaction conditions based on steric failure points.
Frequently Asked Questions (FAQ)
Q: Why is solubility such a problem with this specific pyrazole? A: The 4-chloro and 3-methyl groups increase lipophilicity, but the amide backbone promotes hydrogen bonding. This creates a molecule that is poorly soluble in non-polar solvents but too hydrophobic for pure water.
-
Fix: Use DMSO or DMF for reactions requiring high concentrations. For workup, pouring the reaction mixture into ice water is almost always the best precipitation method.
Q: Can I use ultrasound (Sonication) instead of Microwave? A: Sonication helps with solubility and surface area (if using solid reagents), but it rarely provides the thermodynamic energy required to overcome the steric barrier of the 4-Cl group for bond formation. Microwave is superior for this specific kinetic hurdle [1].
Q: I see a secondary spot on TLC during Schiff base formation. What is it? A: This is likely the unreacted hydrazone tautomer or a hemiaminal intermediate that hasn't dehydrated. Ensure you are using Glacial Acetic Acid .[4] The acid is necessary to force the dehydration step, which is otherwise slowed by the 4-Cl group's bulk.
References
-
Microwave-Assisted Synthesis of Pyrazole Derivatives. Source: ACS Omega / Vertex AI Search Results. Context: Validates the reduction of reaction time from hours to minutes using MW irradiation for chlorophenyl-pyrazole derivatives. Link:5
-
Oxidative Cyclization of Hydrazones to 1,3,4-Oxadiazoles. Source: Organic Chemistry Portal. Context: Describes the Iodine/K2CO3 method as a superior, milder alternative to POCl3 for hindered substrates. Link:6
-
Synthesis of 4-Chloro-Pyrazole Carbohydrazide Derivatives. Source: Asian Journal of Chemistry / Asian Pubs. Context: Provides baseline data on the synthesis of 4-chloro-phenyl carboxylic acid hydrazide intermediates. Link:7
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-[2-(4-Chlorophenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
Controlling side reactions during the cyclization of pyrazole carbohydrazides
Technical Support Center: Advanced Synthesis & Process Chemistry Topic: Precision Control in the Cyclization of Pyrazole Carbohydrazides Ticket ID: #PYR-CYC-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The cyclization of pyrazole carbohydrazides (Py-CONHNH₂) is a pivotal transformation in the synthesis of N-acyl pyrazoles (via 1,3-dicarbonyls) and fused [1,2,4]triazino-systems (via 1,2-dicarbonyls or
This guide moves beyond standard protocols to address the why and how of failure modes: regioisomeric scrambling , azine dimerization , and stalled dehydration .
Module 1: The Regioselectivity Paradox
Addressing isomer formation when reacting carbohydrazides with unsymmetrical 1,3-dicarbonyls.
The Mechanism: When a pyrazole carbohydrazide reacts with an unsymmetrical 1,3-diketone (R¹-CO-CH₂-CO-R²), the terminal hydrazine nitrogen (-NH₂) attacks the most electrophilic carbonyl first. This forms a hydrazone intermediate, which then cyclizes. The "Paradox" arises because the most electrophilic site is often the least sterically hindered, but thermodynamic control favors the isomer where the bulkier group is adjacent to the nitrogen with the least steric clash.
Q: I am seeing a 60:40 mixture of regioisomers by LCMS. How do I shift this to >95:5? A: You are likely operating under thermodynamic control (high heat, protic solvent). To force regioselectivity:
-
Switch to Kinetic Control: Lower the temperature (0°C to RT) and use a polar aprotic solvent (e.g., DMF or NMP) with a mild acid catalyst (Acetic Acid). This favors the attack of the terminal -NH₂ on the most electrophilic carbonyl (usually the aldehyde or the methyl ketone over a phenyl ketone).
-
The "Steric Wall" Strategy: If R¹ is bulky (e.g., t-Butyl) and R² is Methyl, the -NH₂ will naturally attack the R² side. If electronic differentiation is low (e.g., Methyl vs. Ethyl), you must rely on solvent effects. Protic solvents (EtOH) stabilize the enol forms, blurring electrophilicity differences. Aprotic solvents leave the keto-forms exposed, sharpening the electrophilic difference.
Q: My NMR shows the hydrazone formed, but it won't cyclize to the pyrazole ring. Why? A: You have hit a "Kinetic Trap." The hydrazone bond (C=N) is stable.
-
Fix: Add a dehydration promoter. A Dean-Stark trap (toluene reflux) is the classic solution, but for sensitive substrates, add TFAA (Trifluoroacetic anhydride) or Burgess reagent at mild temperatures to chemically dehydrate the intermediate.
Module 2: The Azine Trap (Dimerization)
Troubleshooting the formation of dimers and linear oligomers.
The Mechanism:
Hydrazides are bidentate nucleophiles.[1][2] A common side reaction is the formation of azines (
Q: My mass spec shows a peak at [2M - H₂O]. Is this an azine? A: Yes. This indicates your hydrazide reacted with the carbonyl, but instead of the second nitrogen attacking the internal carbonyl to close the ring, it attacked a second molecule of the electrophile (or the electrophile was in large excess and the cyclization was too slow).
Q: How do I prevent azine formation? A:
-
Inverse Addition: Do not add the electrophile to the hydrazide. Slowly add the hydrazide to the electrophile . This ensures the electrophile is always in local excess relative to the hydrazide, favoring the intramolecular cyclization over intermolecular dimerization.
-
pH Control: Azine formation is often acid-catalyzed but requires free protonation. Running the reaction in buffered conditions (e.g., NaOAc/AcOH) can fine-tune the nucleophilicity of the
-nitrogen, encouraging the "bite" (cyclization) over the "chain" (polymerization).
Module 3: Experimental Protocol (Self-Validating)
Standardized workflow for the synthesis of N-Aroyl Pyrazoles from Carbohydrazides.
Objective: Cyclization of Pyrazole-4-carbohydrazide with Acetylacetone.
Reagents:
-
Substrate: Pyrazole-4-carbohydrazide (1.0 equiv)
-
Electrophile: Acetylacetone (1.2 equiv)
-
Solvent: Ethanol (Absolute) or Acetic Acid (for difficult cases)
-
Catalyst: 10 mol% HCl (conc.) or p-TsOH
Step-by-Step Workflow:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the Carbohydrazide in Ethanol (0.5 M concentration).
-
Checkpoint: The starting material may not fully dissolve. This is normal.
-
-
Activation: Add the acid catalyst. Stir for 5 minutes.
-
Controlled Addition: Add Acetylacetone dropwise over 10 minutes at Room Temperature.
-
Why? Prevents local hotspots and azine formation.
-
-
Reaction: Heat to reflux (78°C) for 2–4 hours.
-
Monitor: TLC/LCMS. Look for the disappearance of the hydrazide (polar) and appearance of the N-acyl pyrazole (less polar).
-
Validation: If the reaction stalls at the intermediate (M+18 relative to product), add 0.5 equiv of Acetic Anhydride to force dehydration.
-
-
Workup: Cool to 0°C. The product often precipitates. Filter and wash with cold EtOH.
-
Purification: If soluble, evaporate solvent and recrystallize from EtOH/Water.
-
Module 4: Visualizing the Pathway
The following diagram illustrates the bifurcation between the desired cyclization and the dreaded azine side-reaction.
Caption: Kinetic bifurcation in hydrazide cyclization. Note that 'Slow Cyclization' conditions promote the irreversible Azine pathway.
Module 5: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Caption: Diagnostic logic for common failure modes in carbohydrazide cyclization.
References
-
Regioselectivity in Pyrazole Synthesis
-
Mechanistic Insights on Hydrazide Cyclization
-
General Pyrazole Synthesis & Side Reactions
- Title: Recent Advances in the Synthesis of Pyrazole Deriv
- Source: MDPI (Molecules, 2023)
-
URL:[Link]
-
Azine Formation Troubleshooting
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 7. peptide.com [peptide.com]
- 8. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comprehensive Guide: Mass Spectrometry Characterization of Pyrazole-5-Carbohydrazide Derivatives
Topic: Mass Spectrometry Fragmentation Patterns of Pyrazole-5-Carbohydrazide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
Pyrazole-5-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, their structural elucidation—specifically differentiating them from their thermodynamically stable 3-isomers—remains a critical bottleneck in drug development.
This guide provides a technical comparison of mass spectrometric (MS) approaches for characterizing these derivatives. Unlike standard spectral libraries which may lack specific proprietary derivatives, this guide focuses on mechanistic fragmentation rules , comparing the diagnostic utility of Electron Impact (EI) versus Electrospray Ionization (ESI-MS/MS) , and establishing the definitive markers that distinguish the 5-isomer from the 3-isomer.
Comparative Analysis: Diagnostic Performance
Comparison 1: Ionization Mode Efficiency (EI vs. ESI-MS/MS)
For the structural confirmation of pyrazole-5-carbohydrazides, the choice of ionization dictates the depth of structural insight.
| Feature | Electron Impact (EI) - 70 eV | Electrospray Ionization (ESI-MS/MS) |
| Primary Mechanism | High-energy radical cation formation ( | Soft ionization (protonation |
| Fragment Type | Radical induced cleavage; ring shattering. | Even-electron rearrangements; neutral losses.[1] |
| Diagnostic Utility | High: Reveals pyrazole ring substitutions and core stability. | Moderate to High: Excellent for sequencing the hydrazide side chain. |
| Key Limitation | Molecular ion ( | Isomer differentiation is harder without |
| Best For | Fingerprinting core structure and confirming substituents.[1][2] | Molecular weight confirmation and pharmacokinetic (PK) metabolite ID. |
Comparison 2: Isomeric Differentiation (5-Isomer vs. 3-Isomer)
Differentiation relies on the "Ortho-Effect" (proximity of the carbohydrazide group to the N1-substituent).
-
Pyrazole-5-Carbohydrazides: The carbohydrazide group at C5 is sterically crowded by the substituent on N1. This proximity facilitates specific hydrogen transfers and unique "ortho-like" eliminations.
-
Pyrazole-3-Carbohydrazides: The group at C3 is adjacent to the pyridine-like nitrogen (N2), lacking the N1-substituent interaction, leading to a more stable molecular ion and different fragmentation kinetics.
Mechanistic Fragmentation Pathways[3]
Electron Impact (EI) Pathways
In EI, the molecular ion (
-
Hydrazide Cleavage: Homolytic cleavage of the C-N bond in the hydrazide chain.
-
Ring Fragmentation: Loss of
or from the pyrazole core.
Key Diagnostic Ions (EI):
-
m/z [M-31]: Loss of
(hydrazyl radical). -
m/z [M-NH3]: Common in primary hydrazides.
-
Azete/Cyclopropenyl Ions: High-energy ring contraction products formed after
expulsion.
ESI-MS/MS Pathways (Collision Induced Dissociation)
In ESI, the protonated molecule
Pathway A: The "Ammonia Loss" Channel
Pathway B: The "Hydrazine Loss" Channel
-
Specificity: More prominent in 5-isomers due to steric relief upon losing the bulky hydrazine group.
Visualization of Fragmentation Logic
The following diagram illustrates the competitive fragmentation pathways for a generic 1-substituted-pyrazole-5-carbohydrazide under ESI-MS/MS conditions.
Caption: Competitive ESI-MS/MS fragmentation pathways. The hydrazine loss channel (yellow) is often diagnostically enriched in 5-substituted derivatives due to steric relief.
Experimental Protocols
To ensure reproducible data for comparative analysis, the following protocols are recommended. These are "self-validating" systems where the presence of specific ions (e.g.,
Protocol A: Sample Preparation for Direct Infusion ESI-MS
Objective: Obtain clean MS/MS spectra without chromatographic interference.
-
Stock Solution: Dissolve 1 mg of the pyrazole-5-carbohydrazide derivative in 1 mL of DMSO (HPLC grade).
-
Working Solution: Dilute 10
L of stock into 990 L of Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.-
Validation: Final concentration should be ~1-10
g/mL. -
Why Formic Acid? Promotes
formation, essential for the pathways described above.
-
-
Infusion: Infuse at 5-10
L/min using a syringe pump.
Protocol B: MS/MS Acquisition Parameters (Triple Quadrupole/Q-TOF)
Objective: Standardize energy to observe both precursor and diagnostic fragments.
-
Ionization: Positive ESI Mode (+).
-
Source Temp: 300°C (ensure complete desolvation of the polar hydrazide).
-
Collision Energy (CE) Ramp:
-
Acquire spectra at 15 eV (preserves molecular ion).
-
Acquire spectra at 35 eV (induces ring cleavage and secondary losses).
-
Reasoning: Low CE confirms the hydrazide chain; High CE confirms the pyrazole core structure.
-
Data Summary: Characteristic Ion Table
Use this table to interpret your spectra. Relative abundances are generalized for 1-phenyl-pyrazole-5-carbohydrazides.
| Fragment Ion (m/z) | Origin / Structure | Relative Abundance (EI) | Relative Abundance (ESI) | Diagnostic Significance |
| [M]+ / [M+H]+ | Molecular Ion | Weak (<10%) | Strong (100%) | Confirms MW. |
| [M - 17] | Loss of | Moderate | High | Indicates intact primary hydrazide. |
| [M - 31] | Loss of | High | Low | EI Specific: Cleavage of N-N bond. |
| m/z 77 | Phenyl cation ( | High | Low/Absent | Indicates N-phenyl or C-phenyl substitution. |
| m/z 66-68 | Pyrazole Ring Fragment | Moderate | Low | Core Marker: Confirms pyrazole skeleton. |
| [M - 43] | Loss of | Moderate | Moderate | Complex rearrangement involving carbonyl. |
References
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]
-
Mass Spectrometric Study of Some Pyrazoline Derivatives. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules. Available at: [Link]
-
A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles. Molecules. Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available at: [Link]
Sources
Structural Determinants of Efficacy: 4-Chloro-3-methyl-1H-pyrazole-5-carbohydrazide Complexes
Topic: Structural Determinants of Efficacy: X-ray Crystallography of 4-Chloro-3-methyl-1H-pyrazole-5-carbohydrazide Complexes Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
In the development of non-platinum anticancer agents and novel antimicrobials, pyrazole-based carbohydrazides have emerged as a privileged scaffold. This guide provides a comparative technical analysis of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide and its transition metal complexes.
Unlike generic reviews, this document focuses on the crystallographic evidence that dictates biological performance. We compare the structural rigidity, coordination geometry, and supramolecular packing of the free ligand versus its Copper(II), Nickel(II), and Cobalt(II) complexes to explain differences in DNA binding affinity and cytotoxicity.
The Ligand Architecture: Why This Scaffold?
The 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide ligand operates as a versatile N,O-donor chelator . Its efficacy is governed by three structural pillars, validated by X-ray diffraction data:
-
The Pyrazole Core: The 4-chloro substitution introduces a critical lipophilic bulk and electron-withdrawing character, modulating the pKa of the adjacent NH groups.
-
The Carbohydrazide Tail: This flexible arm acts as the "molecular hinge," allowing the molecule to adopt syn or anti conformations depending on metal coordination.
-
Tautomeric Locking: Upon complexation, the ligand often shifts from the keto-amine form to the enol-imine form, locking into a rigid planar structure that intercalates effectively with DNA base pairs.
Comparative Crystallographic Baseline
Before analyzing the complexes, we must establish the baseline geometry of the free ligand and its close analogs (e.g., 5-methyl-1H-pyrazole-3-carbohydrazide).
| Parameter | Free Ligand (Typical) | Structural Significance |
| Crystal System | Monoclinic / Orthorhombic | Often dictates solubility profiles. |
| Space Group | P2₁/c or Pbca | Common for centrosymmetric dimers formed via H-bonding. |
| C=O Bond Length | 1.22 – 1.24 Å | Indicates pure double-bond character (Keto form). |
| N–N Bond Length | 1.36 – 1.38 Å | Single bond character, allowing free rotation. |
| Dihedral Angle (Pyz-C=O) | 15° – 30° | Non-planar twist reduces π-stacking potential in the free state. |
Insight: The free ligand typically exists in a twisted conformation due to steric repulsion. This lack of planarity limits its ability to intercalate DNA unless it is coordinated to a metal center.
Comparative Analysis of Metal Complexes
The performance of this ligand changes drastically depending on the metal center. Below is a comparison of the primary alternatives: Cu(II) vs. Ni(II) complexes.
Alternative A: Copper(II) Complexes (The High-Activity Candidate)
-
Geometry: Typically Square Planar or Distorted Square Pyramidal.
-
Coordination Mode: The ligand coordinates via the azomethine nitrogen and the enolic oxygen (after deprotonation), forming a stable 5-membered chelate ring.
-
Performance: Cu(II) complexes of this class generally exhibit superior DNA cleavage activity due to the accessible axial position (Jahn-Teller distortion) which facilitates oxidative attack on the sugar-phosphate backbone.
Alternative B: Nickel(II) / Cobalt(II) Complexes (The Stability Candidates)
-
Geometry: Octahedral (often bis-ligand complexes, ML₂).
-
Coordination Mode: Similar N,O-chelation but sterically crowded by two ligand units.
-
Performance: These are often kinetically inert. While they bind DNA, they lack the redox activity of Copper, making them better suited as static intercalators rather than cleavage agents.
Experimental Data Comparison (Crystallographic Metrics)
The following table synthesizes representative X-ray data for Schiff base complexes derived from pyrazole-carbohydrazides.
| Feature | Cu(II) Complex (Alternative A) | Ni(II) Complex (Alternative B) | Impact on Efficacy |
| Coordination Geometry | Square Planar (distorted) | Octahedral | Cu(II) allows closer approach to DNA minor groove. |
| M–N (Azomethine) Bond | 1.96 – 1.99 Å | 2.02 – 2.08 Å | Shorter bonds in Cu(II) indicate stronger ligand field stabilization. |
| M–O (Enolic) Bond | 1.91 – 1.94 Å | 2.00 – 2.05 Å | Stronger covalent character in Cu-O bond enhances lipophilicity. |
| Cheiate Bite Angle | 81° – 83° | 78° – 80° | Wider angle in Cu(II) reduces ring strain. |
| Planarity (RMS Deviation) | < 0.05 Å | > 0.15 Å | Cu(II) complexes are flatter, optimizing intercalation. |
Experimental Protocol: Synthesis & Crystallization
To reproduce these crystallographic results, a self-validating synthesis protocol is required. This workflow ensures the isolation of the enol-imine coordinated species suitable for X-ray diffraction.
Step 1: Ligand Synthesis (Schiff Base Formation)[1]
-
Reactants: Equimolar 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide + Substituted Benzaldehyde (e.g., 2-hydroxybenzaldehyde for tridentate potential).
-
Solvent: Absolute Ethanol + catalytic Glacial Acetic Acid (3 drops).
-
Conditions: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).
-
Validation: Disappearance of hydrazide NH₂ doublet in ¹H NMR.
Step 2: Metal Complexation & Crystallization
-
Metal Salt: Use Acetate salts (Cu(OAc)₂·H₂O) rather than Chlorides to promote deprotonation of the enol.
-
Mixing: Add metal salt solution (in EtOH) dropwise to hot Ligand solution.
-
Reflux: Continue reflux for 2 hours. The color usually shifts (e.g., Yellow
Green/Brown for Cu). -
Crystallization (Critical):
-
Method: Slow evaporation is often too fast for quality crystals in this system.
-
Recommended:Vapor Diffusion. Dissolve complex in minimal DMF/DMSO; place in a small vial. Place this vial inside a larger jar containing Ethanol or Ether. Seal and leave undisturbed for 5–7 days.
-
Visualizing the Mechanism
The following diagram illustrates the structural transformation from the flexible ligand to the rigid, bioactive complex.
Figure 1: The synthesis and structural evolution pathway.[1][2][3][4] Complexation forces the ligand into a planar 'Enol-Imine' form, which is the bioactive species.
Structure-Activity Relationship (SAR) Logic
Why does the X-ray data matter for the drug developer?
-
The "Planarity" Factor:
-
Observation: X-ray data shows Cu(II) complexes have lower Root Mean Square (RMS) deviation from the mean plane compared to Ni(II) analogs.
-
Consequence: Enhanced ability to slide between DNA base pairs (Intercalation).
-
Metric: Look for dihedral angles between the pyrazole ring and the phenyl ring (Schiff base tail)
.
-
-
The "4-Chloro" Effect:
-
Observation: In 4-chloro-1H-pyrazole structures, the Cl atom participates in specific halogen bonding or fills hydrophobic pockets in the crystal lattice.
-
Consequence: Increases lipophilicity (logP), aiding cell membrane permeability. The Cl atom also prevents metabolic oxidation at the 4-position.
-
Figure 2: Mapping crystallographic parameters to biological efficacy endpoints.
References
-
Karrouchi, K., et al. (2013).[2] "Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide." Acta Crystallographica Section E, 69(2). Link
-
Kumar, G., et al. (2025).[5] "Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(II) complexes as potential therapeutics." RSC Advances / PMC. Link (Note: Representative for Cu-pyrazole-Schiff base structural correlations).
-
Raptis, R. G., et al. (2021). "Low-temperature crystal structure of 4-chloro-1H-pyrazole." IUCrData, 6(8). Link
-
Bozkurt, E., et al. (2022). "Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide." International Journal of Science and Research Archive.[1] Link (Comparative metal geometry reference).
-
El-Sabbagh, O. I., et al. (2009).[2] "Synthesis and biological activity of 4-chloro-3-methyl-1H-pyrazole-5-carbohydrazide derivatives." European Journal of Medicinal Chemistry. (Cited as foundational chemistry for this specific ligand class).
Sources
- 1. ijsra.net [ijsra.net]
- 2. Crystal structure of N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Thermal Stability Guide: Pyrazole Carbohydrazide Metal Complexes
Executive Summary & Application Context
Audience: Medicinal Chemists, Materials Scientists, and Formulation Engineers.
Pyrazole carbohydrazide derivatives are "privileged structures" in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. However, their transition from "hit" to "lead" is often bottlenecked by solid-state stability.
This guide objectively compares the thermal performance of Transition Metal Complexes (Co, Ni, Cu, Zn) of pyrazole carbohydrazides against their Free Ligand precursors and Hydrazone analogs .
Key Takeaway: Metal complexation significantly enhances thermal stability (
Comparative Performance Matrix
The following data summarizes the thermal behavior of typical Pyrazole Carbohydrazide systems. Data represents a synthesis of behavior observed in Co(II), Cu(II), and Zn(II) coordination geometries.[1][2]
Table 1: Thermal Stability Benchmarks
| Parameter | Free Ligand (Precursor) | Cu(II) Complex | Co(II) Complex | Zn(II) Complex |
| Primary | 110°C – 180°C | 220°C – 260°C | 280°C – 310°C | > 300°C |
| Decomposition Profile | Single-step (rapid pyrolysis) | Multi-step (3–4 stages) | Multi-step (3 stages) | Multi-step (often continuous) |
| Hydration State | Generally Anhydrous | Often Hydrated (Lattice + Coord.) | Often Hydrated | Variable |
| Final Residue (800°C) | ~0% (Complete combustion) | ~20–25% (CuO) | ~18–22% (CoO/Co | ~20–30% (ZnO) |
| Kinetic Stability ( | Low (60–80 kJ/mol) | Moderate (100–140 kJ/mol) | High (>150 kJ/mol) | High (>160 kJ/mol) |
Analyst Note: Zn(II) complexes often exhibit the highest thermal stability due to the filled
shell, which prevents ligand field stabilization energy (LFSE) driven distortions, leading to a more rigid lattice.
Experimental Protocol: Self-Validating TGA/DSC Workflow
To obtain reproducible data suitable for kinetic analysis (e.g., Coats-Redfern), you must control for the hygroscopic nature of the carbohydrazide moiety.
Diagram 1: Thermal Analysis Workflow
Caption: Standardized workflow ensuring removal of surface moisture artifacts before kinetic data acquisition.
Detailed Methodology
-
Sample Preparation:
-
Crucial Step: Dry samples in a vacuum desiccator over
for 24 hours. Pyrazole ligands are H-bond donors/acceptors and avidly adsorb atmospheric water, which appears as a "false" weight loss at 80–100°C. -
Mass: Use 4–8 mg. Higher mass leads to thermal gradients; lower mass reduces signal-to-noise ratio.
-
-
Pan Selection:
-
TGA: Use Alumina (
) crucibles. Aluminum pans may melt (660°C) before the complex fully degrades to metal oxide. -
DSC: Use Hermetically sealed Aluminum pans with a pinhole if analyzing volatile ligand loss, or Alumina for high-temp decomposition.
-
-
Atmosphere & Purge:
-
Flow Rate: 50 mL/min dry Nitrogen (for kinetics) or Synthetic Air (for oxide verification).
-
Why Nitrogen? It prevents exothermic oxidative artifacts (burning) that obscure the endothermic bond-breaking events required for
calculation.
-
Data Interpretation: The Decomposition Pathway[1][3][4][5]
Unlike the free ligand, which often sublimates or decomposes in a single chaotic step, metal complexes follow a logical, stepwise degradation.
Diagram 2: Stepwise Decomposition Mechanism
Caption: Typical thermal degradation pathway for octahedral pyrazole carbohydrazide complexes.[3]
Analysis Checklist
-
Zone 1 (< 100°C): Lattice Water.
-
Weight loss here indicates solvent trapped in the crystal lattice.
-
Calculation: % Loss =
. If experimental loss matches theoretical, is confirmed.
-
-
Zone 2 (150–220°C): Coordinated Species.
-
Loss of water or anions (Cl
, NO ) directly bound to the metal. -
Differentiation: Coordinated water requires higher energy to remove than lattice water.
-
-
Zone 3 (280–600°C): Ligand Scission.
-
The pyrazole ring and carbohydrazide chain break down.
-
DSC Signal: Usually a strong Exotherm (in air) or Endotherm (in
).
-
-
Zone 4 (> 600°C): The Plateau.
-
The mass becomes constant. This is the metal oxide (MO).
-
Verification: Dissolve residue in acid and perform ICP-OES to confirm metal content matches the TGA residue %.
-
Kinetic Analysis (Advanced Characterization)
To publish high-impact data, mere observation is insufficient. You must calculate the Activation Energy (
The Equation:
-
Plot:
vs . -
Slope:
. -
Result: A linear fit (
) confirms the reaction order (usually for these complexes).
Comparative Insight:
-
Free Ligand
: ~70 kJ/mol (Weak intermolecular forces). -
Metal Complex
: ~140–200 kJ/mol (Strong coordinate covalent bonds). -
Significance: The higher
of the complex correlates directly to extended shelf-life stability.
References
-
European Journal of Chemistry. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies.
-
MDPI (Crystals). (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex.
-
National Institutes of Health (PMC). (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents.
-
Scientific Research Publishing. (1964).[4] Coats, A.W. and Redfern, J.P. Kinetic Parameters from Thermogravimetric Data.[5][4] (Methodology Reference).
-
Der Pharma Chemica. (2016). Synthesis, structural characterization, biological evaluation and of metal complexes with pyrazoline derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. akjournals.com [akjournals.com]
- 4. Coats, A.W. and Redfern, J.P. (1964) Kinetic Parameters from Thermogravimetric Data. Nature, 201, 68-69. - References - Scientific Research Publishing [scirp.org]
- 5. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
